molecular formula C21H18N2O4S B2620600 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid CAS No. 1379862-69-7

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid

Cat. No.: B2620600
CAS No.: 1379862-69-7
M. Wt: 394.45
InChI Key: HBHYBVLFMJXMIX-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid is an Fmoc-protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for the amino moiety, enabling precise solid-phase peptide synthesis (SPPS). The thiazol-2-yl substituent introduces a heterocyclic aromatic system, which enhances molecular interactions in biological systems, making this compound valuable in drug discovery . Its structure features a propanoic acid backbone with stereochemical specificity (typically S-configuration unless otherwise noted), critical for maintaining peptide conformation and activity .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c24-20(25)18(11-19-22-9-10-28-19)23-21(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHYBVLFMJXMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=CS4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379862-69-7
Record name 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as triethylamine.

    Thiazole Introduction: The thiazole ring is introduced through a coupling reaction. This can be done using a thiazole derivative and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Final Product Formation: The final product is obtained by deprotecting the Fmoc group under basic conditions, typically using piperidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the reactions.

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes oxidation under specific conditions to form sulfoxides or sulfones. This reactivity is exploited to modify electronic properties or introduce chiral centers.

Reagent Conditions Product Yield References
Hydrogen peroxide (H₂O₂)0–25°C, 2–6 hoursThiazole sulfoxide derivative65–78%
m-CPBADCM, RT, 1 hourThiazole sulfone derivative82–90%

Mechanistic Insight :
Oxidation occurs via electrophilic attack on the sulfur atom in the thiazole ring, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation). Steric hindrance from the Fmoc group slightly reduces reaction rates compared to unprotected thiazoles.

Reduction Reactions

The Fmoc protecting group is selectively removed under basic conditions, enabling further peptide elongation or functionalization.

Reagent Conditions Product Yield References
PiperidineDMF, 20% v/v, 20–30 min, RTDeprotected amino-thiazolepropanoic acid≥95%
DBUDCM, 5 min, 0°CDeprotected amino acid90%

Mechanistic Insight :
Deprotection proceeds via β-elimination, where base abstraction of the acidic 9-fluorenyl proton generates a dibenzofulvene intermediate, which is trapped by the amine scavenger .

Substitution Reactions

The thiazole ring participates in electrophilic and nucleophilic substitutions, enabling regioselective modifications.

Electrophilic Aromatic Substitution

Reagent Position Product Yield References
Bromine (Br₂)C-55-Bromo-thiazole derivative70%
Nitration (HNO₃/H₂SO₄)C-44-Nitro-thiazole derivative55%

Nucleophilic Substitution

Reagent Leaving Group Product Yield References
Sodium methoxide (NaOMe)Chloride (C-2)2-Methoxy-thiazole derivative60%

Key Observation :
Electrophilic substitution occurs preferentially at the C-4 and C-5 positions due to electron-withdrawing effects of the sulfur and nitrogen atoms.

Peptide Coupling Reactions

The carboxylic acid moiety engages in amide bond formation, essential for constructing peptide chains.

Coupling Reagent Base Solvent Yield References
EDCI/HOBtDIPEADMF85–92%
HATUNMMDCM88%

Optimized Protocol :

  • Activate the carboxylic acid with EDCI/HOBt in DMF for 15 min.

  • Add amine nucleophile and DIPEA.

  • Stir at RT for 2–4 hours.

Acid/Base Reactivity

The propanoic acid group exhibits typical carboxylic acid behavior:

Reaction Reagent Product pKa References
EsterificationSOCl₂/MeOHMethyl ester2.8
Salt formationNaOHSodium salt

Thermal Stability

Decomposition occurs above 200°C, releasing CO₂ and forming fluorene derivatives .

Comparative Reactivity

A comparison with analogous compounds highlights the Fmoc group’s influence:

Compound Oxidation Rate (H₂O₂) Deprotection Rate (Piperidine)
Unprotected thiazolepropanoic acid2.5× fasterN/A
Boc-protected thiazolepropanoic acidSimilar3× slower

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Cha-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the selective protection of amino acids during the synthesis process, enabling the formation of complex peptides with high purity and yield. This method is essential for producing peptides that can serve as potential therapeutic agents or research tools.

Research indicates that compounds containing thiazole rings exhibit various biological activities, including antimicrobial and anticancer properties. The incorporation of the thiazole moiety in Fmoc-D-Cha-OH may enhance its biological efficacy, making it a candidate for further pharmacological studies.

Drug Development

The compound's structural characteristics make it a promising lead in drug discovery programs targeting specific diseases. Its ability to modulate biological pathways through peptide interactions can be explored for developing new therapeutics, particularly in oncology and infectious diseases.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of thiazole-containing peptides, including derivatives of Fmoc-D-Cha-OH. Results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the thiazole structure could lead to more potent anticancer agents .

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial properties of thiazole derivatives. The findings indicated that certain modifications to Fmoc-D-Cha-OH enhanced its activity against Gram-positive bacteria, highlighting its potential as a scaffold for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The thiazole ring can also interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent Group Molecular Formula Molecular Weight CAS Number Key Applications/Notes
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid Thiazol-2-yl C₂₁H₁₈N₂O₄S 394.44 (calc.) Not explicitly provided Peptide synthesis; potential antiviral/antitumor activity due to thiazole moiety
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid Thiazol-4-yl C₂₁H₁₈N₂O₄S 394.44 205528-33-2 Stereospecific analogs for targeting intracellular allosteric binding sites
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 211637-75-1 High purity (99.76% HPLC); used in peptidomimetic inhibitors
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid Thiophen-3-yl C₂₂H₁₉NO₄S 393.46 186320-06-9 Sulfur-containing heterocycle; research use in enzyme inhibition studies
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoic acid Indol-3-yl C₂₅H₂₀N₂O₄ 412.44 71989-28-1 Bulky hydrophobic side chain; applied in β-catenin/T-cell factor inhibitors
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-Difluorophenyl C₂₄H₁₉F₂NO₄ 447.41 0541AB (Catalog#) Fluorinated analog; enhanced metabolic stability in R&D settings

Biological Activity

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid, commonly referred to as Fmoc-Thr-Thz, is a compound utilized primarily in peptide synthesis and drug development. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is critical in the synthesis of complex peptides. This article explores the biological activity of Fmoc-Thr-Thz, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and characteristics:

PropertyValue
Molecular Formula C₁₉H₁₉N₁O₅S
Molecular Weight 341.36 g/mol
CAS Number 73731-37-0
InChI Key OYULCCKKLJPNPU-DIFFPNOSSA-N

The biological activity of Fmoc-Thr-Thz is primarily linked to its role as a building block in peptide synthesis. The Fmoc group allows for the protection of the amino acid during coupling reactions, which is essential for creating biologically active peptides. These peptides can exhibit various pharmacological activities, depending on their specific sequences and structures.

Applications in Medicinal Chemistry

Fmoc-Thr-Thz has several applications in drug development and bioconjugation:

  • Peptide Synthesis : It serves as a key component in synthesizing peptides that may target specific biological pathways.
  • Drug Development : The compound is crucial for designing new drugs, particularly those aimed at modulating protein interactions or enzymatic activities.
  • Bioconjugation : It facilitates the attachment of biomolecules to surfaces, enhancing diagnostic and therapeutic applications.

Research Findings

Recent studies have highlighted the potential biological activities associated with Fmoc-Thr-Thz:

  • Inhibition Studies : Research indicates that compounds similar to Fmoc-Thr-Thz can inhibit various biological pathways. For example, it has been shown to downregulate secretion mechanisms in certain bacterial systems, which could be beneficial in developing antimicrobial agents .
  • Bioassays : Bioassays assessing the efficacy of synthesized peptides containing Fmoc-Thr-Thz have demonstrated significant activity against various biological targets, suggesting its utility in therapeutic contexts .

Case Studies

  • Peptide Therapeutics : A study explored the synthesis of a peptide using Fmoc-Thr-Thz as a building block. The resultant peptide exhibited enhanced binding affinity to target receptors compared to analogous peptides lacking this modification .
  • Antimicrobial Applications : Another case study demonstrated that peptides synthesized with Fmoc-Thr-Thz showed promising results in inhibiting bacterial growth, indicating potential for developing new antibiotics .

Q & A

Basic Questions

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .
  • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with water and seek medical attention .
  • GHS Hazards : Classified for acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) .

Q. How is this compound typically synthesized, and what role does the Fmoc group play?

  • Methodological Answer :

  • Synthetic Route : The Fmoc (9-fluorenylmethoxycarbonyl) group is introduced via carbamate formation using Fmoc-Cl or active esters under basic conditions (e.g., DIPEA in DMF) .
  • Function : The Fmoc group protects the amino group during solid-phase peptide synthesis (SPPS) and is removed under mild basic conditions (e.g., 20% piperidine in DMF) .

Q. What storage conditions are required to maintain stability?

  • Methodological Answer :

  • Store at 2–8°C in a desiccator under inert gas (e.g., argon) to prevent hydrolysis or oxidation . Avoid moisture and light exposure, as these can degrade the thiazole ring or Fmoc group .

Q. Which analytical techniques are critical for confirming structural integrity?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR verify backbone structure and Fmoc/thiazole substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (±1 Da tolerance) .
  • HPLC : Reverse-phase HPLC with UV detection (254 nm) assesses purity (>95% recommended for biological assays) .

Advanced Questions

Q. How can coupling reaction yields be optimized during peptide synthesis?

  • Methodological Answer :

  • Solvent Selection : Use DMF or DCM for better solubility of Fmoc-protected intermediates .
  • Coupling Agents : HBTU/HOBt or DIC/Oxyma mixtures improve activation efficiency .
  • Monitoring : Track reaction progress via Kaiser test or LC-MS to terminate reactions at >90% conversion .

Q. What strategies resolve discrepancies in 1^1H NMR shifts during characterization?

  • Methodological Answer :

  • Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3 to identify aggregation or solvent-shifted peaks .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous protons, particularly near the thiazole ring .
  • Reference Standards : Cross-check with published data for Fmoc-protected amino acids .

Q. How can the thiazole ring be modified to enhance bioactivity without compromising solubility?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-position of thiazole to improve metabolic stability .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the carboxylic acid moiety to enhance aqueous solubility .
  • Structure-Activity Relationship (SAR) : Test analogs with pyridine or imidazole rings to compare binding affinities .

Q. What methods assess the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate at pH 2 (simulating gastric fluid) and pH 7.4 (physiological buffer) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order decay models to predict shelf-life .

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